![molecular formula C20H13N B1356723 9-(4-Ethynylphenyl)carbazole CAS No. 262861-81-4](/img/structure/B1356723.png)
9-(4-Ethynylphenyl)carbazole
Overview
Description
“9-(4-Ethynylphenyl)carbazole” is a chemical compound with the molecular formula C20H13N . It has an average mass of 267.324 Da and a monoisotopic mass of 267.104797 Da .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One approach involves the use of well-defined Au8 nanoclusters modified by single-atom sites, synthesized via a co-electropolymerization strategy . This process results in uniformly dispersed metal nanoclusters and single atoms co-entrenched on the poly-carbazole matrix .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole group attached to an ethynylphenyl group . The carbazole group is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several stages. One notable reaction is its use in the development of single-atom tailored atomically-precise nanoclusters for enhanced electrochemical reduction of CO2-to-CO activity . The process involves altering the electronic structures of Au8 clusters, which amplifies their electrocatalytic reduction of CO2 to CO activity .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 374.4±34.0 °C at 760 mmHg, and a flash point of 180.2±25.7 °C . Its molar refractivity is 88.3±0.5 cm3, and it has a molar volume of 250.4±7.0 cm3 .
Scientific Research Applications
Molecular Structure and Properties
- Molecular Structure : The carbazole moiety in 9-(4-Ethynylphenyl)carbazole is nearly planar, showing a twist between the two benzene rings and a significant dihedral angle with the ethynylphenyl ring. This structure is stabilized by van der Waals forces in its crystal form (Hai-Yao Lin, Xiao-Bo Zhang, & P. Lu, 2005).
Synthesis and Optical Properties
- Conjugated Polymers Synthesis : this compound (EEPCz) is used to synthesize novel conjugated polymers with varied fluorescence. These polymers show potential in optical and electrical applications (Kosaku Tamura, M. Shiotsuki, Norihisa Kobayashi, T. Masuda, & F. Sanda, 2009).
- Optical Switching in Nanoparticles : Derivatives of this compound form fluorescent organic nanoparticles with reversible optical switching capabilities, useful in chemical vapor sensing (Ravi. M. Adhikari, Bipin K Shah, S. Palayangoda, & D. Neckers, 2009).
Analytical Applications
- High-Performance Liquid Chromatography : this compound derivatives are used in high-performance liquid chromatography for the analysis of phenols, demonstrating its utility in analytical chemistry (Lin Zhang, L. Zhang, Weibing Zhang, & Yukui Zhang, 2005).
Material Science and Engineering
- Polymer Synthesis : this compound is key in synthesizing various polyacetylenes with potential applications in material science. The synthesis explores different molecular structures and properties (F. Sanda, Takaaki Kawaguchi, T. Masuda, & Norihisa Kobayashi, 2003).
- **Organic Light EmittingDiodes (OLEDs)**: Carbazole and triphenylamine-substituted ethenes derived from this compound exhibit unique optical properties like aggregation-induced emission and mechanochromism. They are utilized in fabricating multilayer light-emitting diodes, emitting blue light efficiently (C. Chan, J. Lam, Zujin Zhao, Shuming Chen, P. Lu, H. Sung, H. Kwok, Yuguang Ma, Ian D. Williams, & B. Tang, 2014).
Biochemistry and Environmental Applications
- Bacterial Transformation of Derivatives : this compound derivatives undergo bacterial transformation, leading to various hydroxylated metabolites. This process is significant in understanding the environmental fate and potential bioapplications of these compounds (Doreen Waldau, K. Methling, A. Mikolasch, & F. Schauer, 2009).
Photopolymerization and Material Applications
- Photoluminescent Materials : Mercury(II) complexes with this compound-based ligands demonstrate unique photoluminescent properties. Their synthesis and properties are essential for developing new materials in photonic and electronic applications (Hong-ping Zhou, Yu-peng Tian, Jieying Wu, Ju-zhou Zhang, Dong-Mei Li, Yong-Min Zhu, Zhangjun Hu, X. Tao, M. Jiang, & Yi Xie, 2005).
- Carbazole-Based Dyes : Synthesis of carbazole-based dyes incorporating this compound reveals their potential in photopolymerization, with applications in material sciences and dye industries (H. Abro, Tengfei Zhou, Weixiang Han, Tanlong Xue, & Tao Wang, 2017).
Mechanism of Action
The mechanism of action of 9-(4-Ethynylphenyl)carbazole in chemical reactions is complex. In the context of the aforementioned CO2-to-CO activity, the rearrangements of the electronic structure not only strengthen the adsorption of the key intermediates *COOH, but also establish a favorable reaction pathway for the CO2 reduction reaction .
Safety and Hazards
properties
IUPAC Name |
9-(4-ethynylphenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-2-15-11-13-16(14-12-15)21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQKIUIIVFHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575635 | |
Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
262861-81-4 | |
Record name | 9-(4-Ethynylphenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-Ethynylphenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-(4-Ethynylphenyl)carbazole a valuable component in the synthesis of luminescent polymers?
A1: this compound (CzPA) is a key monomer in synthesizing poly(phenylacetylene)s with unique luminescent properties. [, ] Its structure allows it to be readily copolymerized with other phenylacetylene monomers via rhodium-catalyzed polymerization. [, ] The resulting polymers exhibit interesting optical properties due to the presence of the carbazole group, which is known for its fluorescent characteristics. []
Q2: How does the incorporation of this compound into poly(phenylacetylene)s affect the polymer's luminescent properties compared to polymers without it?
A2: Research demonstrates that incorporating CzPA alongside iridium complex-containing phenylacetylenes leads to polymers with dual-emission characteristics. [] The carbazole group in CzPA contributes fluorescence, while the iridium complexes exhibit phosphorescence. [] Notably, the phosphorescence from the iridium complex becomes dominant when the polymers are in film form. [] This dual-emission behavior is not observed in poly(phenylacetylene)s lacking the carbazole moiety, highlighting the unique contribution of CzPA. []
Q3: Have any practical applications been explored for the luminescent poly(phenylacetylene)s containing this compound?
A3: Yes, the copolymers incorporating both CzPA and iridium complex monomers have been successfully utilized in the fabrication of Organic Light-Emitting Diode (OLED) devices. [] These devices displayed electroluminescence originating from the iridium complex, demonstrating the potential of these materials for optoelectronic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.